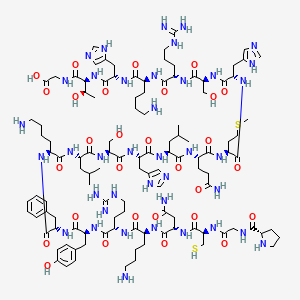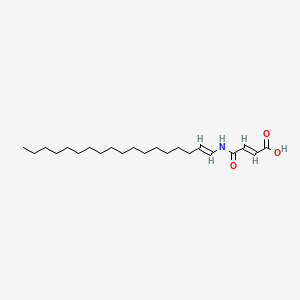
Bis(2,3-dibromopropyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dibromopropyl)cyanamide is a chemical compound with the molecular formula C7H10Br4N2 and a molar mass of 441.78 g/mol . It is known for its applications in various fields, including as a flame retardant. The compound is characterized by the presence of bromine atoms, which contribute to its flame-retardant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dibromopropyl)cyanamide typically involves the reaction of cyanamide with 2,3-dibromopropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated cyanamides, while reduction can produce debrominated derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(2,3-dibromopropyl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is widely used as a flame retardant in various materials, including textiles and plastics.
Wirkmechanismus
The mechanism of action of bis(2,3-dibromopropyl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in its activity by facilitating binding to specific sites on the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Tetrabromobisphenol A bis(2,3-dibromopropyl ether)
- Tris(2,3-dibromopropyl) phosphate
- Tetrabromobisphenol A mono(2,3-dibromopropyl ether)
Comparison: Bis(2,3-dibromopropyl)cyanamide is unique due to its specific structure and the presence of cyanamide and bromine groups. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, while tetrabromobisphenol A derivatives are primarily used as flame retardants, this compound also shows potential in biological applications .
Eigenschaften
CAS-Nummer |
84852-51-7 |
|---|---|
Molekularformel |
C7H10Br4N2 |
Molekulargewicht |
441.78 g/mol |
IUPAC-Name |
bis(2,3-dibromopropyl)cyanamide |
InChI |
InChI=1S/C7H10Br4N2/c8-1-6(10)3-13(5-12)4-7(11)2-9/h6-7H,1-4H2 |
InChI-Schlüssel |
QIEVNVIKXIIIQU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CBr)Br)N(CC(CBr)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


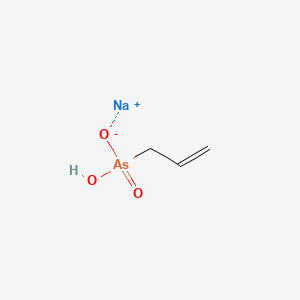
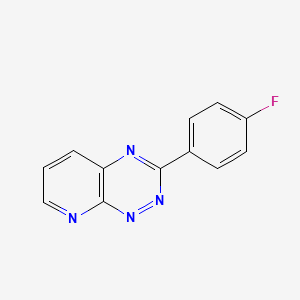
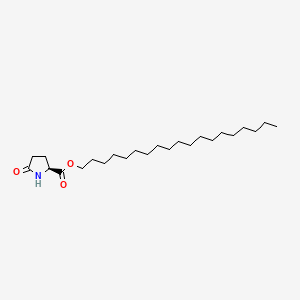
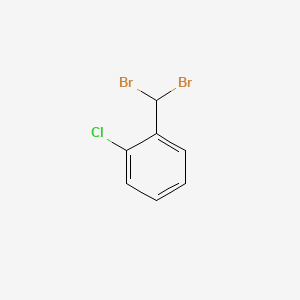
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)
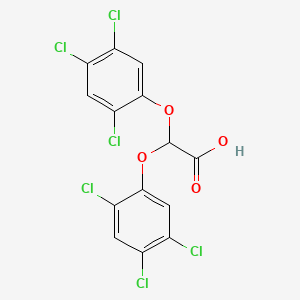

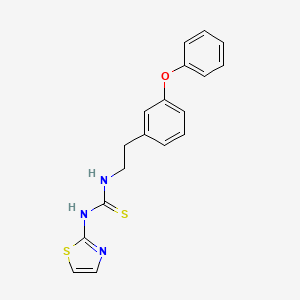
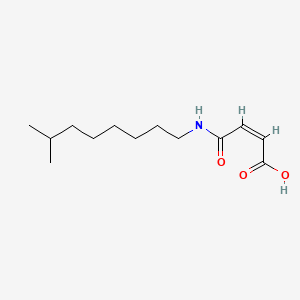
![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
